molecular formula C13H15ClF3NO2 B2908294 rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1807891-05-9

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B2908294
CAS No.: 1807891-05-9
M. Wt: 309.71
InChI Key: AQYAZKFEVHEOML-NDXYWBNTSA-N
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Description

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which include a trifluoromethyl group and a pyrrolidine ring, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Uniqueness

rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,18,19);1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYAZKFEVHEOML-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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